Antibacterial Activity Enhancement: 2-AOA-Modified Peptides vs. Unmodified and N-Terminal Conjugates
Peptides C-terminally modified with (S)-2-aminooctanoic acid (derived from methyl 2-aminooctanoate via ester hydrolysis) show up to 16-fold improvement in antibacterial activity compared to unmodified peptides [1]. In head-to-head comparisons within the same study, C-terminal 2-AOA conjugation consistently yielded lower minimum inhibitory concentrations (MICs) than N-terminal conjugation: e.g., against Escherichia coli, the C-terminal conjugate showed an MIC of 25 μg/mL versus higher values for the N-terminal variant [1]. Against Staphylococcus aureus, only the C-terminally 2-AOA-modified peptide achieved complete growth inhibition (MIC 400 μg/mL), whereas the N-terminal conjugate failed to do so [1]. Conversion of methyl 2-aminooctanoate to enantiomerically pure (S)-2-AOA (>98% ee) was achieved using Chromobacterium violaceum ω-transaminase with 52–80% conversion efficiency [1].
| Evidence Dimension | Antibacterial activity of terminally modified lactoferricin B-derived peptides (MIC) |
|---|---|
| Target Compound Data | C-terminal 2-AOA-modified peptide: MIC 25 μg/mL (E. coli), 50 μg/mL (B. subtilis), 100 μg/mL (S. typhimurium), 200 μg/mL (P. aeruginosa), 400 μg/mL (S. aureus) [1] |
| Comparator Or Baseline | N-terminal 2-AOA-modified peptide: MIC values consistently higher (exact values not reported, but stated as always higher than C-terminal); unmodified peptide: up to 16-fold lower activity [1] |
| Quantified Difference | Up to 16-fold improvement over unmodified peptide; C-terminal MIC always lower than N-terminal MIC across all five bacterial strains tested [1] |
| Conditions | Broth microdilution assay against E. coli, B. subtilis, S. typhimurium, P. aeruginosa, S. aureus; peptides derived from lactoferricin B fragment [1] |
Why This Matters
Demonstrates that the C8 2-aminooctanoate moiety uniquely optimizes antimicrobial peptide hydrophobicity; shorter-chain analogs (C4, C6) or alternative conjugation positions cannot replicate this potency gain, directly informing procurement decisions for antimicrobial peptide development programs.
- [1] Almahboub SA, Narancic T, Devocelle M, Kenny ST, Palmer-Brown W, Murphy C, Nikodinovic-Runic J, O'Connor KE. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Appl Microbiol Biotechnol. 2018 Jan;102(2):789-799. doi: 10.1007/s00253-017-8655-0. View Source
